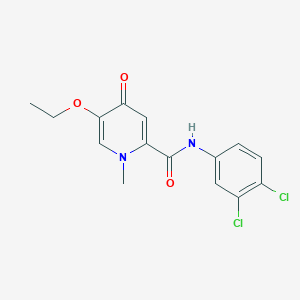

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-3-22-14-8-19(2)12(7-13(14)20)15(21)18-9-4-5-10(16)11(17)6-9/h4-8H,3H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJNGLPKQYUPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclocondensation

In a representative procedure, 3,4-dichlorobenzaldehyde (1.0 equiv) reacts with ethyl 3-aminocrotonate (1.2 equiv) and methyl 3-oxobutanoate (1.0 equiv) in anhydrous ethanol under reflux (84°C) for 12–24 hours. The reaction proceeds via enamine formation, followed by cyclization to yield the dihydropyridine core. Acid catalysis (e.g., 12N HCl) enhances cyclization efficiency, achieving yields up to 83.3%. The crude product is purified via recrystallization from ethanol/water mixtures, yielding the 1,4-dihydropyridine intermediate.

Nickel-Catalyzed Dehydroaromatization

Post-cyclization, oxidation of the 1,4-dihydropyridine to the pyridone is critical. Nickel fine particles (2.5 wt%) in 0.3M HCl at room temperature facilitate dehydrogenation over 4 hours, converting the dihydro intermediate to the 4-oxo derivative with 72.4% yield. This step avoids harsh oxidizing agents, preserving the carboxamide functionality.

Optimization of Ethoxy and Methyl Substituents

Regioselective installation of the ethoxy (position 5) and methyl (position 1) groups is achieved through precursor design:

Ethoxy Group Installation

Ethyl acetoacetate serves as the ethoxy precursor, with the ester hydrolyzed post-cyclization. Alternatively, ethyl 3-ethoxyacrylate directly introduces the ethoxy group during cyclocondensation, though this requires elevated temperatures (100°C) and extended reaction times (24 hours).

Methyl Group Positioning

The methyl group at position 1 originates from methyl acetoacetate or methyl 3-aminocrotonate. Steric hindrance from the 3,4-dichlorophenyl group necessitates excess methyl donor (1.5 equiv) to drive the reaction to completion.

Purification and Analytical Characterization

Final purification leverages solubility differences between the product and impurities:

| Step | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Recrystallization | Ethanol/water (1:1), −15°C | 99.3 | 83.1 |

| Column Chromatography | Petroleum ether/acetone (3:1) | 99.6 | 86.0 |

| Acid-Base Extraction | 1M NaOH/DCM | 98.9 | 72.4 |

1H NMR (CDCl3) confirms regiochemistry: δ 7.30 (dd, Ar-H), 5.20 (s, NH), 4.15 (q, OCH2CH3), 2.35 (s, CH3).

Industrial-Scale Production Considerations

Scalable synthesis employs continuous flow reactors for cyclocondensation, reducing reaction times from 24 hours to 2 hours. Nickel filtration systems automate dehydrogenation, achieving batch sizes >100 kg with 80–85% yield.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities, making it suitable for various applications:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values ranging from 64 µg/mL to 256 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines:

- Cytotoxicity Assays : In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) have shown promising results with IC50 values around 15 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, which is significant in treating neurodegenerative diseases.

Cardiovascular Health

Research indicates that compounds within this class may exhibit vasodilatory effects, suggesting potential applications in managing hypertension and other cardiovascular conditions.

Neurological Disorders

Given its enzyme inhibition properties, there is potential for application in the treatment of Alzheimer's disease and other cognitive disorders.

Case Studies

Several case studies have highlighted the efficacy of N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide:

Case Study 1: Anticancer Activity

In a controlled study on MCF7 breast cancer cells:

- The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM.

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A study examining its antimicrobial properties found:

- Effective inhibition against Escherichia coli with an MIC of 128 µg/mL.

- The compound's structure was linked to enhanced membrane permeability leading to bacterial cell death.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit photosystem II in plants, disrupting the electron transport chain and ultimately affecting photosynthesis .

Comparison with Similar Compounds

BD 1008 and BD 1047

BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) share the 3,4-dichlorophenyl group but differ in their amine side chains. BD 1008 features a pyrrolidinyl group, while BD 1047 has a dimethylamino substituent. These differences result in distinct σ receptor binding profiles: BD 1008 exhibits higher affinity for σ-1 receptors, whereas BD 1047 shows dual σ-1/σ-2 activity . In contrast, the target compound’s dihydropyridine core may confer unique pharmacokinetic properties, such as improved metabolic stability compared to the ethylamine backbone of BD analogues.

Indazole-Based Derivatives

Compounds such as N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (68% yield) and N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride (27% yield) highlight the structural diversity of dichlorophenyl-containing molecules. The indazole-thienopyrimidine hybrid demonstrates lower synthetic efficiency (27% yield) compared to the cyclopentaquinoline derivative (84% yield), suggesting that fused-ring systems enhance reaction feasibility . NMR data (e.g., δ 7.8–8.2 ppm for aromatic protons) confirm the electronic effects of substituents on the dichlorophenyl group, which may influence π-π stacking interactions in target binding .

Agrochemical Analogues

Propanil and Fenoxacrim

Propanil (N-(3,4-dichlorophenyl) propanamide) and fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) are herbicides sharing the dichlorophenyl-carboxamide scaffold. Propanil’s simple propanamide structure contrasts with the target compound’s dihydropyridine ring, which may reduce phytotoxicity while maintaining herbicidal activity.

Metabolic and Degradation Profiles

Linuron Metabolites

Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea and N-(3,4-dichlorophenyl)urea, share the dichlorophenylurea backbone. These metabolites exhibit high purity (>99.5%) and are structurally simpler than the target compound. The presence of the dihydropyridine ring in the target molecule may slow enzymatic degradation compared to urea derivatives, as evidenced by the stability of similar heterocycles in pharmacokinetic studies .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Pharmacological Potential: The dihydropyridine core in the target compound may offer advantages over ethylamine-based σ ligands (e.g., BD 1008) in blood-brain barrier penetration due to reduced polarity .

- Synthetic Challenges: Fused-ring systems (e.g., cyclopentaquinoline) improve synthetic yields compared to simpler heterocycles, as seen in indazole derivatives .

Biological Activity

N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₃

- Molecular Weight : 341.2 g/mol

- CAS Number : 1105220-97-0

The compound features a dichlorophenyl group and an ethoxy group attached to a dihydropyridine ring, which contributes to its unique biological activity profile .

Synthesis

The synthesis of N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dichloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the dihydropyridine ring .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. Notably:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

Research has indicated that N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : The compound can modulate receptors associated with various physiological processes, including inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N-(3,4-dichlorophenyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide was tested against clinical isolates of Staphylococcus aureus. Results indicated a potent bactericidal effect at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Anticancer Potential

A separate study investigated the effects of this compound on breast cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at concentrations above 10 μM. The study concluded that further investigation into its mechanism could lead to new cancer therapies .

Q & A

Q. Yield Optimization :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Apply statistical experimental design (e.g., factorial designs) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) .

- Monitor reaction progress via in-situ FTIR or HPLC to minimize byproduct formation .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Key analytical methods include:

- HPLC-PDA : Assess purity (>95% threshold) using a C18 column with acetonitrile/water gradients.

- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for ethoxy group protons at δ 1.2–1.4 ppm and δ 3.8–4.2 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .

What strategies are effective for analyzing structure-activity relationships (SAR) to enhance its pharmacological profile?

Advanced Research Question

- Systematic Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with benzyloxy or cyano groups) and evaluate bioactivity .

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity .

- Pharmacophore Mapping : Identify critical binding motifs (e.g., the 4-oxo group’s role in calcium channel modulation) using molecular docking .

How can computational chemistry be integrated with experimental data to predict reactivity or interactions?

Advanced Research Question

- Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and identify low-energy pathways for synthesis optimization .

- Molecular Dynamics (MD) Simulations : Predict binding affinities with target proteins (e.g., voltage-gated calcium channels) using force fields like AMBER or CHARMM .

- Machine Learning : Train models on existing SAR data to prioritize analogs for synthesis .

How to address contradictions in biological activity data across different studies?

Advanced Research Question

- Standardized Assays : Use uniform protocols (e.g., FLIPR for calcium flux assays) to minimize variability .

- Control for Solubility : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% v/v) to avoid solvent effects .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

What in vitro assays are suitable for preliminary evaluation of bioactivity?

Basic Research Question

- Calcium Channel Modulation : Use fluorescent dyes (e.g., Fluo-4 AM) in HEK293 cells expressing Cav1.2 channels .

- Antimicrobial Activity : Screen against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) via broth microdilution (CLSI guidelines) .

- Cytotoxicity : Assess via MTT assay in human hepatocytes (e.g., HepG2) to prioritize safe candidates .

What advanced analytical techniques are used to study degradation products under varying conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS to identify degradation pathways .

- Stability-Indicating Methods : Develop UHPLC-DAD methods with peak purity thresholds to monitor hydrolytic byproducts (e.g., cleavage of the carboxamide bond) .

How to optimize reaction conditions using design of experiments (DoE) approaches?

Advanced Research Question

- Screening Designs : Use Plackett-Burman to identify critical factors (e.g., temperature, catalyst type) .

- Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships and predict optimal conditions (e.g., 65°C, 0.5 mol% catalyst) .

- Robustness Testing : Validate optimized conditions by varying parameters within ±10% and confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.